Cas no 70127-93-4 (1,5-Dimethyl-1H-indazole)

1,5-Dimethyl-1H-indazole structure
1,5-Dimethyl-1H-indazole structure
Product Name:1,5-Dimethyl-1H-indazole
CAS No:70127-93-4
MF:C9H10N2
MW:146.189101696014
CID:4820937
Update Time:2025-11-12

1,5-Dimethyl-1H-indazole Chemical and Physical Properties

Names and Identifiers

    • 1,5-Dimethyl-1H-indazole
    • 1H-Indazole, 1,5-dimethyl-
    • 1,5-dimethylindazole
    • Inchi: 1S/C9H10N2/c1-7-3-4-9-8(5-7)6-10-11(9)2/h3-6H,1-2H3
    • InChI Key: TYLPQEIDYXVIPY-UHFFFAOYSA-N
    • SMILES: N1(C)C2C=CC(C)=CC=2C=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 147
  • XLogP3: 1.9
  • Topological Polar Surface Area: 17.8

1,5-Dimethyl-1H-indazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A269002445-5g
1,5-Dimethyl-1H-indazole
70127-93-4 95%
5g
$506.52 2023-09-01
Alichem
A269002445-10g
1,5-Dimethyl-1H-indazole
70127-93-4 95%
10g
$589.60 2023-09-01
Alichem
A269002445-25g
1,5-Dimethyl-1H-indazole
70127-93-4 95%
25g
$1125.60 2023-09-01

Additional information on 1,5-Dimethyl-1H-indazole

1,5-Dimethyl-1H-indazole (CAS No. 70127-93-4): A Versatile Heterocyclic Compound with Emerging Applications

1,5-Dimethyl-1H-indazole (CAS No. 70127-93-4) is a heterocyclic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications across various scientific domains. As a derivative of indazole compounds, this molecule features a fused benzene and pyrazole ring system with two methyl substituents at the 1- and 5-positions, giving it distinct chemical characteristics that make it valuable for multiple research and industrial applications.

The growing interest in 1,5-dimethyl indazole derivatives stems from their increasing importance in pharmaceutical research, material science, and specialty chemical synthesis. Recent studies have highlighted the compound's potential as a building block for drug discovery, particularly in the development of novel therapeutic agents. Researchers are particularly interested in how the methyl substitution pattern on the indazole core influences biological activity and molecular interactions.

From a chemical perspective, 1,5-Dimethyl-1H-indazole demonstrates interesting properties that make it valuable for synthetic applications. The compound's molecular structure (C9H10N2) provides multiple sites for further functionalization, allowing chemists to create diverse indazole-based compounds with tailored properties. This versatility has led to its increasing use in the development of specialty chemicals and advanced materials.

In the pharmaceutical sector, the search for "indazole medicinal chemistry" and "1,5-dimethylindazole applications" has seen a steady increase, reflecting the compound's growing importance in drug development. The indazole scaffold is known to exhibit various biological activities, and the specific substitution pattern in 1,5-Dimethyl-1H-indazole makes it particularly interesting for designing molecules with improved pharmacokinetic properties.

The material science community has also shown growing interest in heterocyclic compounds like 1,5-Dimethyl-1H-indazole for their potential in creating novel functional materials. Recent publications have explored its use in organic electronics, where its conjugated system and ability to form stable complexes with metals could lead to applications in organic semiconductors or coordination polymers.

From a synthetic chemistry standpoint, researchers frequently search for information about "1,5-dimethylindazole synthesis" and "indazole derivative preparation," indicating strong interest in efficient methods to produce this compound and its analogs. The development of green chemistry approaches for synthesizing 1,5-Dimethyl-1H-indazole has become a particular focus area, aligning with the broader trend toward sustainable chemical processes.

Analytical characterization of 1,5-Dimethyl-1H-indazole typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are crucial for research applications. The availability of high-purity 1,5-dimethyl indazole samples (CAS No. 70127-93-4) has facilitated numerous studies investigating its properties and potential uses.

The commercial availability of 1,5-Dimethyl-1H-indazole has expanded in recent years to meet growing demand from research institutions and specialty chemical manufacturers. Suppliers now offer various quantities and purity grades to accommodate different application needs, from small-scale laboratory research to potential industrial-scale applications.

Looking forward, the scientific community anticipates continued growth in applications for 1,5-Dimethyl-1H-indazole and related indazole compounds. Ongoing research is exploring its potential in areas ranging from medicinal chemistry to advanced materials development. As understanding of its properties deepens and synthetic methods improve, this versatile heterocyclic compound is likely to find even broader utility across multiple scientific disciplines.

For researchers working with 1,5-Dimethyl-1H-indazole, proper handling and storage recommendations include protection from moisture and extreme temperatures. While not classified as hazardous under standard conditions, standard laboratory safety practices should always be followed when handling any chemical substance, including the use of appropriate personal protective equipment.

The evolving landscape of heterocyclic chemistry continues to highlight the importance of compounds like 1,5-Dimethyl-1H-indazole. With its unique structural features and growing range of potential applications, this molecule represents an important building block in modern chemical research and development, offering opportunities for innovation across multiple scientific and industrial sectors.

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